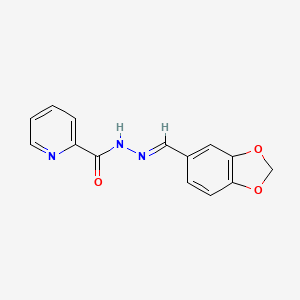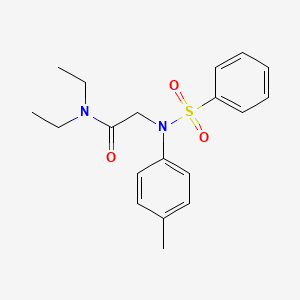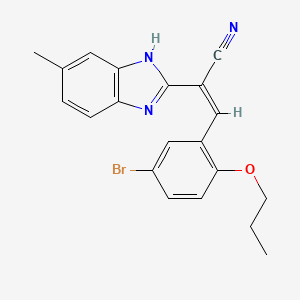![molecular formula C15H13N3O2 B3865856 N'-[1-(2-furyl)ethylidene]-1H-indole-3-carbohydrazide](/img/structure/B3865856.png)
N'-[1-(2-furyl)ethylidene]-1H-indole-3-carbohydrazide
Vue d'ensemble
Description
N-[1-(2-furyl)ethylidene]-1H-indole-3-carbohydrazide, also known as FEIH, is a chemical compound that belongs to the family of indole hydrazides. FEIH has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N'-[1-(2-furyl)ethylidene]-1H-indole-3-carbohydrazide in cancer cells involves the induction of apoptosis, which is a programmed cell death process. N'-[1-(2-furyl)ethylidene]-1H-indole-3-carbohydrazide induces apoptosis by activating the caspase cascade, which leads to the cleavage of various cellular proteins and ultimately results in cell death. N'-[1-(2-furyl)ethylidene]-1H-indole-3-carbohydrazide has also been shown to inhibit the expression of various oncogenic proteins, including Bcl-2 and survivin, which are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
N'-[1-(2-furyl)ethylidene]-1H-indole-3-carbohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. N'-[1-(2-furyl)ethylidene]-1H-indole-3-carbohydrazide has also been shown to modulate the expression of various genes involved in cancer cell growth and survival. In addition, N'-[1-(2-furyl)ethylidene]-1H-indole-3-carbohydrazide has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[1-(2-furyl)ethylidene]-1H-indole-3-carbohydrazide has several advantages for lab experiments, including its low toxicity and high solubility in aqueous solutions. N'-[1-(2-furyl)ethylidene]-1H-indole-3-carbohydrazide is also relatively easy to synthesize, making it a readily available compound for research purposes. However, one limitation of N'-[1-(2-furyl)ethylidene]-1H-indole-3-carbohydrazide is its poor stability in solution, which may affect its biological activity.
Orientations Futures
There are several future directions for research on N'-[1-(2-furyl)ethylidene]-1H-indole-3-carbohydrazide, including the development of more stable analogs with improved biological activity. In addition, further studies are needed to elucidate the molecular mechanisms underlying N'-[1-(2-furyl)ethylidene]-1H-indole-3-carbohydrazide's anticancer properties. Moreover, the potential synergistic effects of N'-[1-(2-furyl)ethylidene]-1H-indole-3-carbohydrazide with other chemotherapeutic agents should be investigated. Finally, the in vivo efficacy and toxicity of N'-[1-(2-furyl)ethylidene]-1H-indole-3-carbohydrazide should be evaluated in animal models to assess its potential as a therapeutic agent.
Conclusion:
In conclusion, N'-[1-(2-furyl)ethylidene]-1H-indole-3-carbohydrazide is a promising compound with potential therapeutic applications in cancer treatment. The synthesis method of N'-[1-(2-furyl)ethylidene]-1H-indole-3-carbohydrazide is relatively simple, and it has been extensively studied for its anticancer, anti-inflammatory, antiviral, and antioxidant properties. N'-[1-(2-furyl)ethylidene]-1H-indole-3-carbohydrazide induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the expression of various oncogenic proteins. Although N'-[1-(2-furyl)ethylidene]-1H-indole-3-carbohydrazide has several advantages for lab experiments, its poor stability in solution is a limitation. Future research on N'-[1-(2-furyl)ethylidene]-1H-indole-3-carbohydrazide should focus on developing more stable analogs, elucidating its molecular mechanisms, and evaluating its in vivo efficacy and toxicity.
Applications De Recherche Scientifique
N'-[1-(2-furyl)ethylidene]-1H-indole-3-carbohydrazide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. N'-[1-(2-furyl)ethylidene]-1H-indole-3-carbohydrazide has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. In addition to its anticancer properties, N'-[1-(2-furyl)ethylidene]-1H-indole-3-carbohydrazide has also been studied for its anti-inflammatory, antiviral, and antioxidant activities.
Propriétés
IUPAC Name |
N-[(E)-1-(furan-2-yl)ethylideneamino]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-10(14-7-4-8-20-14)17-18-15(19)12-9-16-13-6-3-2-5-11(12)13/h2-9,16H,1H3,(H,18,19)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYROPUYGGGBOL-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CNC2=CC=CC=C21)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CNC2=CC=CC=C21)/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[1-(2-furyl)ethylidene]-1H-indole-3-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![benzaldehyde [5-(3-nitrobenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3865783.png)
![N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]isonicotinohydrazide](/img/structure/B3865787.png)
![N'-{4-[(4-methylbenzyl)oxy]benzylidene}-2-(1-piperidinyl)acetohydrazide](/img/structure/B3865792.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B3865796.png)
![methyl 2-(2-chlorobenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3865799.png)
![N'-[(2-methyl-3-thienyl)methylene]nicotinohydrazide](/img/structure/B3865806.png)






![2-[2-(3-methoxybenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B3865868.png)
![4-bromobenzaldehyde O-{[(2-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3865881.png)